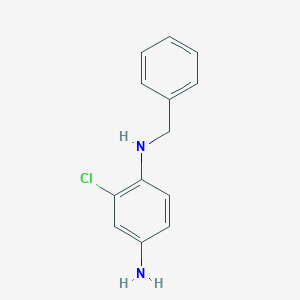

1-N-benzyl-2-chlorobenzene-1,4-diamine

Description

Significance of Aryl Diamine Scaffolds in Synthetic Chemistry

Aryl diamine scaffolds, particularly those based on the phenylenediamine framework, are of profound importance in synthetic chemistry. They serve as versatile building blocks for the synthesis of a wide array of more complex molecules. The presence of two nucleophilic amino groups, often with different reactivities due to electronic or steric influences, allows for sequential and controlled chemical modifications.

One of the most notable applications of phenylenediamines is in the production of high-performance polymers. For instance, para-phenylenediamine is a key monomer in the synthesis of aramids like Kevlar, renowned for their exceptional strength and thermal stability. wikipedia.org The rigid structure of the aryl diamine unit imparts stiffness and order to the polymer chains. wikipedia.org

In the realm of dye chemistry, derivatives of phenylenediamine are used as precursors for hair dyes and other colorants. wikipedia.org Furthermore, these scaffolds are integral to the synthesis of heterocyclic compounds, such as benzimidazoles, which are prevalent in many biologically active molecules. The dual amine functionality provides a convenient entry point for constructing fused ring systems.

Contextualizing 1-N-benzyl-2-chlorobenzene-1,4-diamine within Aromatic Amine Research

The compound this compound is a specifically substituted p-phenylenediamine (B122844). Its structure is characterized by three key features: the p-phenylenediamine core, a benzyl (B1604629) group attached to one of the nitrogen atoms (N1), and a chlorine atom at the 2-position of the benzene (B151609) ring. Each of these features contributes to its unique chemical character and potential utility.

p-Phenylenediamine Core: Provides the fundamental aromatic diamine structure, offering two points for chemical reaction.

N-Benzyl Group: The presence of a benzyl group renders one amine secondary and the other primary. This differentiation is crucial for regioselective synthesis, allowing chemists to modify one amine group while leaving the other intact for subsequent reactions. The benzyl group itself can influence the molecule's steric and electronic properties.

2-Chloro Substituent: The chlorine atom is an electron-withdrawing group, which modifies the basicity of the nearby amino groups and the reactivity of the aromatic ring towards electrophilic substitution. learncbse.in Aryl chlorides are also valuable functional groups, serving as handles for transition metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

While extensive research on this exact molecule is not widely published, its structure places it firmly within the class of intermediates used for creating more complex chemical entities. Research on analogous compounds, such as other N-substituted and halogenated phenylenediamines, is common in medicinal and materials chemistry. For example, a related isomer, N¹-benzyl-4-chlorobenzene-1,2-diamine, has been synthesized and characterized. biosynth.com

Below is a table of the predicted and known physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₃H₁₃ClN₂ |

| Molecular Weight | 232.71 g/mol |

| Monoisotopic Mass | 232.07672 Da |

| InChIKey | XFSGBXYTDKQHRA-UHFFFAOYSA-N |

| Predicted XlogP | 3.3 |

| SMILES | C1=CC=C(C=C1)CNC2=C(C=C(C=C2)N)Cl |

| Data sourced from PubChem uni.lu |

Scope and Research Trajectories for this compound

Given the structural features of this compound, its potential research trajectories can be projected based on the established utility of related aromatic amines.

Advanced Polymer Synthesis: Building on the role of p-phenylenediamine in aramids, substituted diamines like this one could be explored as specialty monomers. The chloro- and benzyl- groups could be used to fine-tune properties such as solubility, thermal stability, and flame retardancy of the resulting polymers.

Medicinal Chemistry and Drug Discovery: Aryl amines and diamines are privileged structures in medicinal chemistry. This compound could serve as a scaffold for the synthesis of novel therapeutic agents. The distinct primary and secondary amines allow for the directed synthesis of libraries of compounds for screening against various biological targets. For instance, N-benzyl diamine derivatives have been investigated for their antimicrobial activities.

Organic Electronics and Materials Science: Phenylenediamine derivatives are also studied for their role as antioxidants and in the formation of conductive polymers and covalent organic frameworks (COFs). wikipedia.org The specific substitution pattern of this compound could lead to materials with unique electronic or redox properties suitable for applications in sensors or organic electronics.

Synthetic Intermediates: The compound is a valuable intermediate for organic synthesis. The chlorine atom can be replaced through various nucleophilic aromatic substitution or cross-coupling reactions, while the two distinct amine groups offer handles for building complex heterocyclic systems or other polyfunctional molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-N-benzyl-2-chlorobenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSGBXYTDKQHRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 N Benzyl 2 Chlorobenzene 1,4 Diamine

Retrosynthetic Approaches to the 1-N-benzyl-2-chlorobenzene-1,4-diamine Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. amazonaws.com For this compound, the analysis focuses on the most logical bond disconnections.

The most logical disconnection in the target molecule is the C-N bond between the benzylic carbon and the nitrogen atom of the diamine. This disconnection is favored because reliable methods exist for forming such bonds. This strategy leads to two primary synthons: a nucleophilic 2-chloro-1,4-phenylenediamine and an electrophilic benzyl (B1604629) group equivalent.

This retrosynthetic disconnection suggests two main forward synthetic strategies:

Nucleophilic Substitution: Utilizing 2-chloro-1,4-phenylenediamine as a nucleophile and a benzyl halide (e.g., benzyl bromide) as an electrophile. ncert.nic.in

Reductive Amination: Reacting 2-chloro-1,4-phenylenediamine with benzaldehyde (B42025) to form an intermediate imine, which is subsequently reduced to the target secondary amine.

An alternative, albeit less common, disconnection involves the C-N bond between the aromatic ring and the nitrogen atom. This would lead to benzylamine (B48309) and a 2,4-dihalo-chlorobenzene derivative, requiring a nucleophilic aromatic substitution pathway.

Established Synthetic Routes for this compound

Based on the retrosynthetic analysis, several established routes have been developed, primarily focusing on reductive amination of nitro precursors and direct nucleophilic substitution reactions.

A prevalent and efficient method for synthesizing aromatic amines is the reduction of corresponding nitro compounds. ncert.nic.in In this approach, the synthesis begins with a precursor containing a nitro group, which is later reduced to the primary amine in the final step. A common starting material for this pathway is N-benzyl-2-chloro-4-nitroaniline. The final, crucial step is the selective reduction of the nitro group.

Catalytic hydrogenation is a widely used method for the reduction of nitro groups to amines, employing hydrogen gas in the presence of a metal catalyst. ncert.nic.in This method is often preferred for its clean reaction profile and high yields.

The reduction of a nitro precursor like N-benzyl-2-chloro-4-nitroaniline is typically performed using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. The reaction is carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under a pressurized atmosphere of hydrogen. researchgate.net While effective, care must be taken as some catalytic systems can lead to complex product mixtures or dehalogenation, particularly under harsh conditions. mdpi.com

Table 1: Typical Catalysts for Nitro Group Reduction via Hydrogenation

| Catalyst | Typical Solvent | Pressure (H₂) | Temperature |

|---|---|---|---|

| 5-10% Palladium on Carbon (Pd/C) | Ethanol, Methanol, Ethyl Acetate | 1-4 atm | Room Temperature |

| Platinum(IV) Oxide (PtO₂) | Ethanol, Acetic Acid | 1-4 atm | Room Temperature |

Chemical reduction offers an alternative to catalytic hydrogenation and avoids the need for specialized high-pressure equipment. A classic and highly effective method is the Bechamp reduction, which uses iron metal in the presence of an acid, such as hydrochloric acid or ammonium (B1175870) chloride. ncert.nic.in

A detailed procedure for a closely related isomer involves dissolving the N-benzylnitroaniline precursor in hot ethanol, followed by the addition of iron powder and an aqueous solution of ammonium chloride. chemicalbook.com The mixture is heated to ensure the reaction goes to completion. This method is known for its high efficiency and excellent yields. chemicalbook.com Another common reagent for this transformation is tin(II) chloride (SnCl₂) in a solvent like ethanol. mdpi.com

Table 2: Example Conditions for Chemical Reduction of a Nitro Precursor

| Parameter | Value |

|---|---|

| Starting Material | N-benzyl-2-chloro-4-nitroaniline |

| Reducing Agent | Iron Powder (Fe) |

| Acid Source | Ammonium Chloride (NH₄Cl) |

| Solvent System | Ethanol / Water |

| Temperature | 80 °C |

| Reaction Time | 1-3 hours |

The direct formation of the benzylic C-N bond via nucleophilic substitution is another viable synthetic route. This process typically involves the reaction of an amine with an alkyl halide. ncert.nic.in

This pathway can be executed in two primary ways:

Alkylation of a Diamine: The reaction of 2-chloro-1,4-phenylenediamine with one equivalent of a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base to neutralize the hydrogen halide byproduct. A challenge with this method is controlling the selectivity to prevent over-alkylation, which would result in the formation of a dibenzylated product.

Nucleophilic Aromatic Substitution (SNAr): This route involves reacting benzylamine with a suitable aromatic precursor, such as 1,4-dichloro-2-nitrobenzene. The strongly electron-withdrawing nitro group activates the chlorine atom at the 4-position for nucleophilic attack by benzylamine. The resulting N-benzyl-4-chloro-2-nitroaniline intermediate can then be reduced to the final product using the methods described in section 2.2.1.

Nucleophilic Substitution Reactions in the Synthesis of this compound

Amine Displacement of Halogenated Arenes

A primary strategy for the synthesis of N-aryl or N-alkyl amines is the displacement of a halogen atom from an aromatic ring by an amine. In the context of this compound, this could theoretically involve the reaction of 2,5-dichloronitrobenzene with benzylamine, followed by reduction of the nitro group, or the direct reaction of 2-chloro-1,4-phenylenediamine with a benzyl halide. A prominent and widely utilized method for such transformations is the Buchwald-Hartwig amination. wikipedia.orglibretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.org This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an amine with an aryl halide or triflate. For the synthesis of the target compound, this could involve the coupling of 2-chloro-1,4-phenylenediamine with benzyl bromide or a related benzyl electrophile. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands such as XPhos often being effective. researchgate.net The reaction is generally carried out in an inert solvent like toluene (B28343) or dioxane at elevated temperatures. researchgate.net

A significant challenge in this approach is achieving regioselectivity. Since 2-chloro-1,4-phenylenediamine has two amino groups with different steric and electronic environments, controlling which nitrogen atom undergoes benzylation is crucial. The amino group at the 4-position is less sterically hindered than the one at the 1-position, which is ortho to the chlorine atom. This steric difference could potentially be exploited to favor benzylation at the less hindered position. However, electronic factors also play a role and can influence the nucleophilicity of the amino groups.

Role of Reaction Conditions: Solvent Systems, Bases, and Temperature Optimization

The success and selectivity of amine displacement reactions are highly dependent on the specific reaction conditions employed. The choice of solvent, base, and temperature can significantly impact the reaction rate, yield, and in the case of diamines, the regioselectivity of the alkylation.

Solvent Systems: The solvent plays a crucial role in dissolving the reactants and influencing the reactivity of the nucleophile and the stability of the transition state. Common solvents for N-alkylation and Buchwald-Hartwig aminations include polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, and dioxane, as well as nonpolar aromatic solvents like toluene. researchgate.netrsc.org The choice of solvent can affect the solubility of the reactants and the base, thereby influencing the reaction kinetics.

Bases: A base is essential in these reactions to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acid generated during the reaction. Common bases include inorganic carbonates like potassium carbonate and cesium carbonate, as well as stronger bases like sodium tert-butoxide. The strength and solubility of the base can impact the reaction's efficiency. For instance, in a typical Buchwald-Hartwig amination, a strong, non-nucleophilic base like sodium tert-butoxide is often used. researchgate.net

Temperature Optimization: The reaction temperature is a critical parameter that needs to be optimized. Higher temperatures generally increase the reaction rate but can also lead to side reactions and decomposition of the reactants or products. For Buchwald-Hartwig couplings, temperatures are often in the range of 80-120 °C. researchgate.net Careful optimization is necessary to find a balance between a reasonable reaction time and minimizing the formation of impurities.

| Parameter | Common Choices | Rationale |

| Solvent | Toluene, Dioxane, DMF | Solubilizes reactants and influences reaction kinetics. |

| Base | NaOtBu, K2CO3, Cs2CO3 | Deprotonates the amine to increase nucleophilicity and neutralizes acid byproduct. |

| Temperature | 80-120 °C | Affects reaction rate; needs optimization to balance speed and side reactions. |

| Catalyst (for Buchwald-Hartwig) | Pd(OAc)2, Pd2(dba)3 | Palladium source for the catalytic cycle. |

| Ligand (for Buchwald-Hartwig) | XPhos, SPhos, BINAP | Stabilizes the palladium catalyst and facilitates the reaction steps. |

Multi-Step Conversions from Readily Available Precursors

Given the potential challenges with regioselectivity in the direct benzylation of 2-chloro-1,4-phenylenediamine, a multi-step synthetic approach starting from more readily available precursors can offer better control.

Strategies Involving Chlorobenzene (B131634) Derivatives and Benzylamine

A plausible multi-step synthesis of this compound can be envisioned starting from a suitable chloronitroaniline. For instance, a synthetic route analogous to the preparation of the related N1-benzyl-4-chlorobenzene-1,2-diamine can be proposed. rsc.org This would involve the following key steps:

N-Benzylation of a Nitroaniline: The synthesis could commence with the N-benzylation of 2-chloro-4-nitroaniline (B86195). This precursor is commercially available. The benzylation could be achieved by reacting 2-chloro-4-nitroaniline with benzyl bromide in the presence of a base like potassium carbonate in a suitable solvent such as DMF. This step would yield N-benzyl-2-chloro-4-nitroaniline.

Reduction of the Nitro Group: The nitro group of N-benzyl-2-chloro-4-nitroaniline can then be reduced to a primary amine to afford the target compound, this compound. A common and effective method for this transformation is the use of a reducing agent such as iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride in aqueous ethanol). rsc.org The reaction is typically heated to drive it to completion.

This multi-step approach offers the advantage of unambiguous regiochemistry, as the benzylation is performed on a precursor where only one amino group is present.

Advanced and Emerging Synthetic Techniques Applicable to this compound

Electrochemical Synthesis Pathways of Related Diamines

Electrochemical methods are emerging as a green and efficient alternative to traditional synthetic methodologies. These techniques can often be performed under mild conditions without the need for stoichiometric chemical oxidants or reductants. For the synthesis of aromatic amines and their derivatives, electrochemical approaches have shown promise.

Electrochemical reductive amination represents a potential pathway. This could involve the in-situ formation of an imine from an appropriate aldehyde and amine, followed by electrochemical reduction. For instance, the electrochemical reductive amination of benzaldehyde and ammonia (B1221849) has been demonstrated. researchgate.net A similar strategy could potentially be adapted for the synthesis of the target compound, for example, by the reductive amination of a suitably protected 2-chloro-4-aminobenzaldehyde with benzylamine, followed by deprotection.

Furthermore, electrochemical methods have been developed for C-H amination of aromatic compounds. These reactions involve the direct formation of a C-N bond at an activated C-H position. acs.org While not directly applicable to the N-alkylation step in this case, the principles of using electrochemistry to mediate C-N bond formation are relevant to the broader field of amine synthesis.

Regioselective Synthesis Considerations and Control

Achieving regioselectivity is a paramount challenge in the synthesis of unsymmetrically substituted diamines like this compound. As mentioned earlier, the two amino groups in 2-chloro-1,4-phenylenediamine exhibit different steric and electronic properties.

To control the site of benzylation, one could employ a protecting group strategy. This would involve selectively protecting one of the amino groups, carrying out the benzylation on the unprotected amine, and then removing the protecting group. The choice of protecting group is critical, as it must be stable to the benzylation conditions and easily removable without affecting the rest of the molecule. Common amine protecting groups include acetyl, tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz) groups. The differential reactivity of the two amino groups could potentially allow for selective protection.

Another approach to achieve regioselectivity is to exploit the inherent differences in the nucleophilicity of the two amino groups. The amino group at the 4-position is para to the electron-donating amino group and ortho to the electron-withdrawing chloro group. The amino group at the 1-position is ortho to the chloro group and meta to the other amino group. These electronic effects, combined with the steric hindrance from the adjacent chlorine atom, will influence the relative reactivity of the two nitrogens. A careful choice of reaction conditions, such as a bulky base or a specific solvent system, might favor alkylation at one site over the other. For example, in the alkylation of some 1,3-azoles, counterintuitively, substitution has been observed to occur selectively at the more sterically hindered nitrogen atom, suggesting that electronic effects can sometimes override steric hindrance. nih.gov A thorough investigation of the reaction conditions would be necessary to achieve predictable regioselective benzylation.

Industrial Scale-Up Considerations and Continuous Flow Reactor Methodologies

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of process parameters to ensure safety, efficiency, and economic viability. Key considerations include reaction kinetics, heat and mass transfer, and the implementation of modern manufacturing technologies like continuous flow reactors.

Industrial Scale-Up Considerations

Scaling up the synthesis of this compound, which likely involves the reduction of a nitroaniline precursor followed by N-benzylation, presents several challenges. In a batch reactor, managing the exothermic nature of these reactions is critical. Poor heat dissipation can lead to temperature spikes, resulting in side product formation and potential safety hazards. The choice of catalyst for the reduction step is also a crucial factor, with considerations for activity, selectivity, cost, and ease of separation from the product mixture.

Table 1: Comparison of Batch vs. Continuous Processing for Key Industrial Parameters

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio; potential for hot spots. | Excellent heat transfer due to high surface area-to-volume ratio. |

| Mass Transfer | Can be limited by mixing efficiency in large vessels. | Enhanced mass transfer due to small channel dimensions. |

| Safety | Larger volumes of hazardous materials present a higher risk. | Smaller reactor volumes and inventory of hazardous materials. |

| Reaction Control | Slower response to changes in temperature and concentration. | Precise control over reaction parameters with rapid response times. |

| Scalability | "Scaling-up" requires redesign of reactors and processes. | "Scaling-out" by adding more reactors in parallel. |

| Product Consistency | Potential for batch-to-batch variability. | High consistency and reproducibility. |

Continuous Flow Reactor Methodologies

Continuous flow chemistry offers a promising alternative to traditional batch processing for the synthesis of this compound. This technology utilizes a system of pumps to move reagents through a network of tubes or microreactors, where the reaction occurs. The small dimensions of these reactors provide a high surface-area-to-volume ratio, enabling superior heat and mass transfer. semanticscholar.org

The use of continuous flow reactors also allows for the safe handling of hazardous reagents and reactions under high pressure and temperature, which can significantly accelerate reaction rates. semanticscholar.org In-line analytical techniques, such as spectroscopy, can be integrated into the flow system to monitor the reaction in real-time, allowing for precise process control and optimization. semanticscholar.org

Table 2: Hypothetical Process Parameters for a Continuous Flow Synthesis

| Parameter | Stage 1: Nitro Reduction | Stage 2: N-Benzylation |

|---|---|---|

| Reactor Type | Packed-bed reactor with a heterogeneous catalyst. | Microreactor or tube reactor. |

| Temperature | 80-120 °C | 100-150 °C |

| Pressure | 10-20 bar | 5-15 bar |

| Residence Time | 5-15 minutes | 10-30 minutes |

| Catalyst | e.g., Palladium on carbon (Pd/C) | e.g., Phase-transfer catalyst |

| Solvent | e.g., Ethanol, Ethyl acetate | e.g., Toluene, Acetonitrile |

The development of a continuous flow process for this compound would require careful optimization of these parameters to achieve high yield and purity. However, the potential benefits in terms of safety, efficiency, and product quality make it a compelling strategy for industrial-scale production.

Chemical Reactivity and Transformation Pathways of 1 N Benzyl 2 Chlorobenzene 1,4 Diamine

Amine Group Reactivity in 1-N-benzyl-2-chlorobenzene-1,4-diamine

The presence of both a primary and a secondary amine group provides multiple sites for reactions typical of aromatic amines.

N,N'-substituted p-phenylenediamines are susceptible to oxidation, leading to the formation of quinone-type structures. tandfonline.comresearchgate.net The oxidation of this compound is expected to yield quinoneimine intermediates, which can be further oxidized or hydrolyzed to the corresponding quinone analogues. The initial oxidation often involves the formation of a radical cation, which can then undergo further reactions. researchgate.net

Catalytic oxidation, for instance, can transform p-phenylenediamine (B122844) derivatives into quinonediimines. nih.gov Subsequent hydrolysis of these intermediates can lead to the formation of benzoquinoneimines. In the case of this compound, oxidation could lead to a mixture of quinone derivatives, with the exact product depending on the reaction conditions and the oxidant used. Enzymatic oxidation of p-phenylenediamines is also a known transformation, often involving cytochrome oxidase systems. nih.gov

Table 1: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product(s) | Reaction Type |

|---|---|---|

| Mild Oxidants (e.g., air, mild chemical oxidants) | N-benzyl-2-chloro-1,4-benzoquinone diimine | Dehydrogenation |

| Stronger Oxidants / Hydrolytic conditions | N-benzyl-2-chloro-1,4-benzoquinone imine | Oxidation and Hydrolysis |

The synthesis of this compound and related compounds often involves the reduction of a nitro group to a primary amine. This is a fundamental transformation in the synthesis of aromatic amines. youtube.combeilstein-journals.orgmasterorganicchemistry.com Common reagents for this reduction include metals in acidic media (e.g., iron in hydrochloric acid) or catalytic hydrogenation (e.g., H₂ over a palladium catalyst). youtube.commasterorganicchemistry.com These methods are generally efficient and tolerate a range of other functional groups. organic-chemistry.org

For instance, a plausible synthetic route to this compound would involve the reduction of a precursor like N-benzyl-2-chloro-4-nitroaniline. The choice of reducing agent can be critical to avoid side reactions, especially when other reducible functional groups are present.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Selectivity |

|---|---|---|

| Fe / HCl | Acidic, aqueous | High for nitro groups |

| SnCl₂ / HCl | Acidic, aqueous | High for nitro groups |

| H₂ / Pd-C | Catalytic, various solvents | Can reduce other functional groups |

Both the primary and secondary amino groups in this compound can undergo acylation and alkylation reactions.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, typically through reaction with an acid chloride or anhydride (B1165640). researchgate.netyoutube.com Acylation of the primary amine would likely be more facile than the secondary amine due to reduced steric hindrance. For example, reaction with acetic anhydride would be expected to yield the corresponding acetamide (B32628) derivatives. youtube.comresearchgate.net The reaction is often carried out in the presence of a base to neutralize the acid byproduct.

Alkylation: The amino groups can also be alkylated using alkyl halides or other alkylating agents. researchgate.netresearchgate.net The primary amine can be successively alkylated to form secondary and tertiary amines. The secondary N-benzyl amine can also be further alkylated to a tertiary amine. The relative reactivity of the two amino groups would depend on the specific reaction conditions and the nature of the alkylating agent. Over-alkylation to form quaternary ammonium (B1175870) salts is a potential side reaction, especially with reactive alkyl halides. chemicalforums.com

Table 3: Representative Acylation and Alkylation Reactions

| Reagent | Reaction Type | Expected Major Product(s) |

|---|---|---|

| Acetic Anhydride | Acylation | N-(4-(benzylamino)-3-chlorophenyl)acetamide |

| Benzoyl Chloride | Acylation | N-(4-(benzylamino)-3-chlorophenyl)benzamide |

| Methyl Iodide | Alkylation | 1-N-benzyl-2-chloro-N4-methylbenzene-1,4-diamine and further methylated products |

Aromatic Ring Reactivity in this compound

The reactivity of the benzene (B151609) ring towards substitution is influenced by the directing and activating/deactivating effects of the three substituents: the primary amino group, the N-benzylamino group, and the chloro group.

In electrophilic aromatic substitution (EAS), the amino and N-benzylamino groups are strongly activating and ortho-, para-directing due to the lone pair of electrons on the nitrogen atoms which can be delocalized into the ring, stabilizing the arenium ion intermediate. learncbse.in The chloro group is deactivating but also ortho-, para-directing.

The positions on the ring available for substitution are C3, C5, and C6. The directing effects of the substituents would favor substitution at positions ortho and para to the activating amino groups. Specifically, the C5 position is para to the primary amino group and ortho to the N-benzylamino group, making it a likely site for electrophilic attack. The C3 position is ortho to both amino groups, but may be sterically hindered. The C6 position is ortho to the primary amino group and meta to the N-benzylamino group.

Considering the combined effects, electrophilic substitution is most likely to occur at the C5 position. Nitration, for example, with a mixture of nitric and sulfuric acid, would be expected to yield 5-nitro-1-N-benzyl-2-chlorobenzene-1,4-diamine as the major product. masterorganicchemistry.comquora.com

Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product |

|---|---|---|

| Nitration | NO₂⁺ | 1-N-benzyl-2-chloro-5-nitrobenzene-1,4-diamine |

| Bromination | Br⁺ | 5-bromo-1-N-benzyl-2-chlorobenzene-1,4-diamine |

The chloro group on the aromatic ring can potentially be replaced via a nucleophilic aromatic substitution (SₙAr) reaction. The rate of this reaction is generally enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. In this compound, the amino groups are electron-donating, which would not typically facilitate SₙAr.

However, under forcing conditions or with very strong nucleophiles, substitution of the chlorine may be possible. For instance, reaction with strong amines at high temperatures could potentially lead to the displacement of the chloride ion. The reactivity of chlorophenylenediamines in such reactions is documented, though often requiring specific conditions. tga.gov.auresearchgate.net The reaction would likely proceed via an addition-elimination mechanism.

Formation of Complex Molecular Architectures from this compound

The strategic placement of amino and chloro functionalities on the benzene ring of this compound makes it a versatile precursor for the synthesis of more complex molecular structures. This section explores its reactivity in cyclization, condensation, and cross-coupling reactions, which are fundamental pathways to constructing intricate molecular architectures.

Cyclization Reactions to Form Heterocyclic Systems

The ortho-diamine arrangement in this compound is a key structural feature that facilitates intramolecular cyclization reactions to form various heterocyclic systems. These reactions are crucial in medicinal chemistry and materials science due to the prevalence of such scaffolds in biologically active molecules and functional materials.

One of the most common transformations for o-phenylenediamines is their condensation with carboxylic acids or their derivatives to form benzimidazoles. organic-chemistry.orgnih.govresearchgate.net This reaction typically proceeds through an initial acylation of one of the amino groups, followed by an intramolecular cyclization and dehydration. For this compound, this would lead to the formation of N-benzyl-2-substituted-chlorobenzimidazoles. A variety of catalysts, including acid catalysts and oxidizing agents, can be employed to promote this transformation. nih.govnih.govresearchgate.net

Another important class of heterocyclic compounds that can be synthesized from o-phenylenediamines are phenazines. researchgate.netresearchgate.netekb.eg The synthesis of N-alkyl-phenazin-1-ones has been achieved through the oxidative condensation of N-alkylbenzene-1,2-diamines with specific triols. nih.gov This suggests a potential pathway for this compound to form N-benzyl-chloro-phenazine derivatives through condensation with appropriate 1,2-dicarbonyl compounds.

The following table summarizes potential cyclization reactions of this compound based on the reactivity of analogous o-phenylenediamines.

| Reactant | Resulting Heterocyclic System | General Reaction Conditions |

|---|---|---|

| Carboxylic Acids/Aldehydes | Benzimidazoles | Acid or oxidative catalysis organic-chemistry.orgnih.govnih.gov |

| 1,2-Dicarbonyl Compounds | Phenazines/Quinoxalines | Oxidative condensation ekb.egnih.govresearchgate.net |

Condensation Reactions, including Schiff Base Formation

The primary amino group in this compound can readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. chemrevlett.comnih.govresearchgate.netredalyc.orgnih.gov This reaction is typically reversible and can be catalyzed by either acids or bases. chemrevlett.comredalyc.org The formation of the C=N double bond is a versatile method for introducing a wide range of substituents into the molecule, depending on the structure of the carbonyl reactant.

The general reaction for Schiff base formation involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. chemrevlett.com Given the structure of this compound, the primary amine at the 4-position is expected to be the primary site of reaction, as the secondary amine at the 1-position is sterically hindered by the benzyl (B1604629) group.

The resulting Schiff bases can be valuable intermediates for the synthesis of other complex molecules or can themselves exhibit interesting biological or material properties. The stability and reactivity of the formed imine can be tuned by the electronic and steric properties of the substituents on the aldehyde or ketone.

Below is a table illustrating the expected products from the condensation of this compound with various carbonyl compounds.

| Carbonyl Compound | Resulting Schiff Base Product | Typical Catalyst |

|---|---|---|

| Benzaldehyde (B42025) | N-(4-(benzylamino)-3-chlorophenyl)-1-phenylmethanimine | Acid or Base chemrevlett.com |

| Acetone | N-(4-(benzylamino)-3-chlorophenyl)propan-2-imine | Acid or Base google.com |

| Cyclohexanone | N-(4-(benzylamino)-3-chlorophenyl)cyclohexan-1-imine | Acid or Base |

Cross-Coupling Methodologies for Further Functionalization

The presence of a chlorine atom on the aromatic ring of this compound opens up a vast array of possibilities for further functionalization through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed cross-coupling of an aryl halide with an amine. wikipedia.orgacsgcipr.orglibretexts.orgorganic-chemistry.org The chloro-substituent in this compound can serve as the electrophilic partner, allowing for the introduction of a new amino group at the 2-position. This would lead to the formation of tri-substituted benzene derivatives, which could be valuable building blocks for more complex structures. The choice of palladium catalyst, ligand, and base is crucial for the success of this reaction. cmu.eduorganic-chemistry.orgtcichemicals.comsemanticscholar.orgnih.govresearchgate.net

Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. rsc.orgresearchgate.netnih.govrsc.orgnih.gov The chloro-substituent in this compound can be coupled with various aryl or vinyl boronic acids or esters to form new C-C bonds. This methodology allows for the extension of the aromatic system and the introduction of diverse functionalities.

The following table provides an overview of potential cross-coupling reactions for the functionalization of this compound.

| Cross-Coupling Reaction | Coupling Partner | Resulting Product Type | Typical Catalyst System |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary or Secondary Amine | Tri-substituted Diamine | Palladium catalyst with a phosphine (B1218219) ligand wikipedia.orglibretexts.org |

| Suzuki Coupling | Aryl or Vinyl Boronic Acid/Ester | Substituted Biphenyl or Styrene derivative | Palladium catalyst with a phosphine ligand rsc.orgrsc.org |

Advanced Spectroscopic Characterization Techniques for 1 N Benzyl 2 Chlorobenzene 1,4 Diamine

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is a powerful non-destructive technique used to identify functional groups and elucidate the molecular structure of a compound. These methods measure the vibrational frequencies of bonds within a molecule, which are unique and create a distinct "molecular fingerprint."

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

An FT-IR analysis of 1-N-benzyl-2-chlorobenzene-1,4-diamine would be expected to reveal characteristic absorption bands corresponding to its specific functional groups. The primary amine (-NH₂), secondary amine (-NH-), aromatic rings (C-H and C=C), C-N bond, C-Cl bond, and the methylene (B1212753) bridge (-CH₂-) would all exhibit vibrations at specific wavenumbers.

Expected Characteristic FT-IR Peaks:

N-H Stretching: The primary (-NH₂) and secondary (-NH-) amine groups would typically show stretching vibrations in the region of 3500-3300 cm⁻¹. The primary amine may present as two distinct bands (symmetric and asymmetric stretching), while the secondary amine would show a single band.

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on both the chlorobenzene (B131634) and benzyl (B1604629) aromatic rings would appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methylene (-CH₂-) group connecting the benzyl and amine moieties would exhibit symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹.

C=C Aromatic Ring Stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region would confirm the presence of the aromatic rings.

N-H Bending: The bending vibrations for the amine groups would be expected around 1650-1550 cm⁻¹.

C-N Stretching: The stretching of the aromatic and aliphatic C-N bonds would likely be observed in the 1350-1250 cm⁻¹ range.

C-Cl Stretching: A strong absorption band corresponding to the carbon-chlorine bond would be expected in the fingerprint region, typically between 800-600 cm⁻¹.

Fourier-Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. For this compound, an FT-Raman spectrum would be particularly useful for characterizing the symmetric vibrations of the aromatic rings.

Expected Characteristic FT-Raman Peaks:

Aromatic Ring Vibrations: Strong, sharp peaks corresponding to the symmetric stretching of the C=C bonds in the phenyl and chlorobenzene rings would be prominent, especially the "ring breathing" mode around 1000 cm⁻¹.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations would be visible but are often weaker in Raman than in IR.

C-Cl Stretching: The C-Cl bond would also be Raman active, providing confirmatory data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

A ¹H NMR spectrum of this compound would provide detailed information on the chemical environment, number, and connectivity of protons in the molecule.

Expected ¹H NMR Signals (Predicted Chemical Shifts (δ) in ppm):

Aromatic Protons (Benzyl Group): The five protons on the unsubstituted benzyl ring would likely appear as a multiplet in the range of 7.2-7.4 ppm.

Aromatic Protons (Chlorobenzene Ring): The three protons on the substituted diamine ring would appear as distinct signals in the aromatic region (approx. 6.5-7.0 ppm), with their chemical shifts and splitting patterns dictated by the electronic effects of the amine, benzylamine (B48309), and chlorine substituents.

Methylene Protons (-CH₂-): The two protons of the methylene bridge would be expected to produce a singlet or a doublet (if coupled to the N-H proton) around 4.3 ppm.

Amine Protons (-NH and -NH₂): The protons of the secondary amine (-NH) and the primary amine (-NH₂) would likely appear as broad singlets. Their chemical shifts can vary but might be found in the range of 3.4-4.0 ppm and could be confirmed by D₂O exchange.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

A ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Signals (Predicted Chemical Shifts (δ) in ppm):

Aromatic Carbons: The spectrum would show multiple signals in the aromatic region (110-150 ppm). The carbons bonded to nitrogen (C-N) would be shifted downfield, while the carbon bonded to chlorine (C-Cl) would also have a characteristic shift. The quaternary carbons (those without attached protons) would typically have weaker signals.

Methylene Carbon (-CH₂-): The carbon of the methylene bridge would be expected to appear in the aliphatic region, likely around 48-50 ppm.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, various 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be used to confirm the connectivity of protons on the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the connectivity between different fragments of the molecule, such as linking the methylene protons to the specific carbons on both the benzyl and the chlorobenzene rings, and for assigning the quaternary carbons.

Electronic Absorption Spectroscopy for Conjugation and Electronic Transitions

Electronic absorption spectroscopy is a pivotal technique for investigating the electronic structure of molecules. It provides insights into the energy levels of electrons in orbitals and the transitions between them upon absorption of electromagnetic radiation. For aromatic compounds like this compound, this technique is particularly useful for characterizing the conjugated π-electron system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which promotes electrons from a ground electronic state to an excited state. The structure of this compound contains several chromophores—the substituted benzene (B151609) ring and the benzyl group—which are responsible for its characteristic UV-Vis absorption spectrum.

The key electronic transitions observed in this molecule are π → π* and n → π. uomustansiriyah.edu.iq The π → π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity absorptions. The benzene rings in the molecule are the primary sites for these transitions. spcmc.ac.in Substituents on the benzene ring, such as the chloro, amino, and N-benzylamino groups, can cause shifts in the absorption maxima to longer wavelengths (bathochromic or red shift) and changes in absorption intensity. spcmc.ac.in

The nitrogen atoms of the diamine moiety possess non-bonding electrons (lone pairs). The excitation of these electrons into a π* antibonding orbital results in n → π* transitions. uzh.ch These transitions are generally of much lower intensity than π → π* transitions. uomustansiriyah.edu.iq The presence of substituents with non-bonding electrons, like the amino groups, can introduce these characteristic low-intensity bands and further influence the primary π → π* absorption bands through resonance effects. spcmc.ac.in

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength (λmax) Range | Relative Intensity (ε) |

|---|---|---|---|

| π → π* | Substituted Benzene Rings | 200-250 nm | High |

| π → π* | Conjugated System | 250-350 nm | Medium to High |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is indispensable for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition from its measured mass. semanticscholar.org For this compound (molecular formula C₁₃H₁₃ClN₂), HRMS can confirm this composition by distinguishing its exact mass from other potential formulas with the same nominal mass. nih.gov This capability is crucial for confirming the identity of newly synthesized compounds or for identifying unknowns in a complex mixture.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃ClN₂ |

| Exact Mass (Monoisotopic) | 232.0767 |

| Ion Adduct | [M+H]⁺ |

Note: The calculated m/z is based on the most abundant isotopes of each element.

Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometry

Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) is a powerful combination of a soft ionization technique (ESI) and a high-resolution mass analyzer (QTOF). nih.gov ESI allows for the gentle ionization of molecules directly from solution, typically by forming protonated molecules ([M+H]⁺) or other adducts, which minimizes premature fragmentation. analis.com.my The QTOF analyzer then measures the mass-to-charge ratio of these ions with high accuracy and sensitivity. embrapa.br

A significant advantage of ESI-QTOF is its ability to perform tandem mass spectrometry (MS/MS). scielo.br In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. embrapa.br The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, a primary fragmentation pathway would involve the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (m/z 91) or a substituted phenylenediamine cation. researchgate.netresearchgate.net

Table 3: Plausible Fragmentation Pattern for [M+H]⁺ of this compound in ESI-QTOF MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

|---|---|---|---|

| 233.0840 | 141.0370 | C₇H₈ (Toluene) | Phenylenediamine ring fragment |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of a molecule's connectivity and conformation in the solid state.

Computational and Theoretical Chemistry Studies of 1 N Benzyl 2 Chlorobenzene 1,4 Diamine

Investigation of Non-Linear Optical (NLO) Properties

There are no specific theoretical or experimental studies focused on the non-linear optical (NLO) properties of 1-N-benzyl-2-chlorobenzene-1,4-diamine.

In the broader context of organic molecules, NLO properties are often investigated using computational methods like DFT and Time-Dependent DFT (TD-DFT). These studies typically calculate parameters such as polarizability (α) and first-order hyperpolarizability (β) to predict a molecule's potential for NLO applications. The investigation of NLO properties in similar molecules, such as 1,4-phenylenediamine-based chromophores, often involves assessing how different electron-donating and electron-withdrawing groups affect the intramolecular charge transfer, which is a key factor for NLO response. However, no such data has been published for this compound.

Analysis of Intermolecular Interactions and Crystal Packing from a Theoretical Perspective

A theoretical analysis of the intermolecular interactions and crystal packing for this compound has not been reported in scientific literature.

Applications of 1 N Benzyl 2 Chlorobenzene 1,4 Diamine in Advanced Chemical Research and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

The presence of two distinct amino groups, one of which is protected by a benzyl (B1604629) group, along with a strategically positioned chlorine atom, makes 1-N-benzyl-2-chlorobenzene-1,4-diamine an invaluable precursor in the construction of elaborate organic molecules.

Precursor for Advanced Aromatic and Heterocyclic Compounds

The diamine functionality of this compound serves as a key reactive site for the synthesis of various heterocyclic systems. One of the most prominent applications of ortho-phenylenediamines is in the synthesis of quinoxalines and phenazines through condensation reactions with 1,2-dicarbonyl compounds. While direct experimental data for the subject compound is not extensively published, the reactivity of analogous N-substituted and chlorinated o-phenylenediamines provides a strong basis for its potential in this area.

For instance, the reaction of N-substituted o-phenylenediamines with various diketones is a well-established method for producing a wide range of substituted quinoxalines. google.combeilstein-journals.orggoogle.comgoogle.comnih.gov The benzyl group on one of the nitrogen atoms in this compound would likely influence the electronic properties and solubility of the resulting quinoxaline (B1680401) derivatives, potentially leading to materials with tailored optical or electronic characteristics.

Similarly, phenazines, another important class of nitrogen-containing heterocycles, can be synthesized through the oxidative cyclization of o-phenylenediamines. nih.govnih.govacs.orgnih.govchemrxiv.org The presence of the benzyl and chloro substituents on the this compound backbone would be expected to yield phenazine (B1670421) derivatives with specific steric and electronic profiles, which could be exploited in areas such as organic electronics or medicinal chemistry.

Table 1: Potential Heterocyclic Synthesis from this compound

| Heterocycle Class | Reagent | Potential Product Structure |

|---|---|---|

| Quinoxalines | 1,2-Diketones (e.g., Benzil) | Substituted Benzyl-chloro-quinoxalines |

| Phenazines | Oxidative Cyclization | Substituted Benzyl-chloro-phenazines |

Note: The table represents potential reactions based on the known chemistry of analogous substituted o-phenylenediamines.

Synthetic Intermediate for Polycyclic Aromatic Hydrocarbons and Nanographenes

The synthesis of extended π-systems, such as polycyclic aromatic hydrocarbons (PAHs) and nitrogen-doped nanographenes, often relies on the strategic assembly of functionalized aromatic precursors. While direct application of this compound in this context is not well-documented, its structural features suggest its potential as a valuable intermediate.

The Scholl reaction, a classic method for the synthesis of PAHs, involves the intramolecular oxidative C-C bond formation of aromatic compounds. nuph.edu.ua N- and chloro-substituted aromatic precursors can be employed in such reactions to create larger, functionalized graphene-like molecules. The benzylamino group could serve as a directing group or be cleaved under harsh reaction conditions to incorporate nitrogen into the final PAH structure.

Furthermore, the development of nitrogen-doped nanographenes is a burgeoning field, as the introduction of nitrogen atoms can tune the electronic properties of these materials. nih.govchemrxiv.orgbiosynth.comresearchgate.netresearchgate.net Precursors containing both nitrogen and halogen atoms are particularly useful, as the halogen can facilitate further cross-coupling reactions to extend the aromatic system before or after the formation of the nanographene core. The chloro-substituent on this compound could potentially be utilized in metal-catalyzed cross-coupling reactions to build larger, more complex aromatic structures that can then undergo cyclodehydrogenation to form nitrogen-containing nanographenes. nih.govchemrxiv.orgbiosynth.com

Application in Coordination Chemistry and Ligand Design

The nitrogen atoms of this compound can act as Lewis bases, making the compound and its derivatives attractive candidates for the design of novel ligands for coordination chemistry.

Derivatization for Chiral Ligand Synthesis

Chiral diamines are a cornerstone of asymmetric catalysis, serving as the backbone for a vast array of chiral ligands. The derivatization of this compound presents an opportunity to synthesize novel chiral ligands. The presence of two distinct amine groups allows for selective functionalization. For example, the primary amine can be reacted with various electrophiles to introduce chiral auxiliaries or other coordinating groups.

The synthesis of chiral ligands from diamine precursors is a well-established field, and similar strategies could be applied to this compound. mdpi.com The resulting ligands, featuring a stereogenic center and the electronic influence of the chloro and benzyl groups, could find applications in a range of enantioselective transformations.

Formation of Metal-Organic Complexes with Potential Catalytic Activity

The derivatized ligands from this compound can be coordinated to various metal centers to form metal-organic complexes. The electronic properties of these complexes, and consequently their catalytic activity, would be influenced by the substituents on the diamine ligand. The electron-withdrawing nature of the chlorine atom and the steric bulk of the benzyl group could modulate the reactivity and selectivity of the metal center.

Complexes of transition metals with N-substituted diamine ligands have shown catalytic activity in a variety of reactions, including hydrogenations and cross-coupling reactions. tga.gov.au It is plausible that metal complexes derived from this compound could exhibit interesting catalytic properties, although specific research in this area is needed.

Table 2: Potential Metal Complexes and Catalytic Applications

| Metal Center | Potential Ligand Derivative | Potential Catalytic Application |

|---|---|---|

| Palladium(II) | Phosphine-functionalized diamine | Cross-coupling reactions |

| Ruthenium(II) | Chiral bis(oxazoline) derivative | Asymmetric hydrogenation |

Note: This table illustrates hypothetical applications based on the known catalytic behavior of similar metal-diamine complexes.

Integration into Conjugated Polymer Systems for Functional Materials

Phenylenediamines are known monomers for the synthesis of conjugated polymers, which are of interest for their electronic and optical properties. The oxidative polymerization of phenylenediamines can lead to the formation of polymers with extended π-conjugation. researchgate.netgoogle.comresearchgate.netsemanticscholar.org

The structure of this compound, with its two polymerizable amine functionalities, makes it a candidate for the synthesis of novel conjugated polymers. The presence of the benzyl and chloro substituents would be expected to impact the polymer's properties, such as solubility, processability, and electronic bandgap. The benzyl group could enhance solubility in organic solvents, a common challenge in the processing of conjugated polymers. The chlorine atom, with its electron-withdrawing nature, could influence the polymer's electronic properties and provide a site for post-polymerization modification.

While the direct polymerization of this compound has not been extensively reported, the general principles of phenylenediamine polymerization suggest that it could be a valuable monomer for creating functional materials for applications in organic electronics, sensors, or coatings. researchgate.netgoogle.com

Monomer in Polycondensation Reactions for Imine-Based Polymers

This compound serves as a key monomer in polycondensation reactions to produce imine-based polymers, also known as polyimines or Schiff base polymers. These reactions typically involve the condensation of the diamine with a dialdehyde (B1249045) or diketone. The presence of the benzyl and chloro substituents on the phenylenediamine backbone can significantly influence the properties of the resulting polymers.

The benzyl group, being bulky, can affect the polymer's solubility and morphology by preventing dense chain packing. This can lead to materials with enhanced processability. The chloro-substituent, an electron-withdrawing group, can modify the electronic properties of the polymer backbone, which is crucial for applications in electronics.

Imine-based conjugated polymers are primarily synthesized through imine polycondensation, which involves the reaction of diamine and dialdehyde monomers. chemrxiv.org This method is a foundational approach for creating these versatile materials. chemrxiv.org The development of efficient polymerization methods is crucial for producing well-defined degradable imine-based conjugated polymers, which are of interest for applications such as transient electronics. chemrxiv.org

Table 1: Influence of Substituents on Polyimine Properties

| Substituent | Potential Influence on Polymer Properties |

| Benzyl Group | - Enhances solubility - Affects polymer morphology - Can introduce steric hindrance |

| Chloro Group | - Modifies electronic properties - Can influence reactivity of the monomer - May affect thermal stability |

Application in Organic Electronics and Optoelectronic Materials

The conjugated nature of polymers derived from this compound makes them promising candidates for use in organic electronics and optoelectronics. The imine linkages in the polymer backbone provide a pathway for electron delocalization, which is a prerequisite for semiconducting behavior.

Research in the broader field of organic semiconductors has highlighted the potential of materials with tailored molecular structures for applications in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The ability to tune the electronic properties of polymers through the selection of monomers, such as substituted diamines, is a key advantage of this class of materials. While specific performance data for polymers derived solely from this compound is not extensively documented in publicly available literature, the structural motifs present in the monomer suggest its potential to contribute to the development of new materials for these applications.

Development of Chemical Sensors (e.g., Organic Vapor Sensors, Humidity Sensors)

The properties of polymers can be engineered for use in chemical sensors. For instance, polymers with specific functional groups can exhibit changes in their electrical or optical properties upon interaction with certain analytes. Polymers incorporating this compound could potentially be developed into sensing materials.

In the realm of humidity sensing, hydrophilic polymers are often employed. mdpi.com The principle behind their function in resistive/impedance-based sensors can be attributed to the Grotthuss mechanism, where the presence of water molecules facilitates ion transport. mdpi.com While the hydrophobic nature of the benzyl group in polymers derived from this compound might suggest limited utility in humidity sensing, modifications to the polymer structure or blending with other materials could potentially create materials with a desirable response to changes in humidity.

Utilization in Specialty Chemical Development

Beyond its role as a monomer, this compound is a valuable intermediate in the synthesis of a variety of specialty chemicals. The reactive amine groups can be further functionalized to create more complex molecules with specific applications.

For instance, the diamine can be a precursor for the synthesis of novel ligands for coordination chemistry, where the nitrogen atoms can bind to metal ions. The presence of the benzyl and chloro groups can influence the coordination geometry and the electronic properties of the resulting metal complexes.

A theoretical study on the synthesis of the energetic material precursor HBIW highlighted the crucial role of the benzyl group in directing the reaction pathway. nih.gov The study found that the π–π stacking interaction between benzyl groups can lower the energy of reaction intermediates, and the steric hindrance of the benzyl group can facilitate the formation of the desired product chirality. nih.gov While this study does not directly involve this compound, it underscores the significant influence of the benzyl group in complex organic syntheses, a principle that is applicable to the use of this compound in developing other specialty chemicals.

Future Research Directions and Unexplored Avenues for 1 N Benzyl 2 Chlorobenzene 1,4 Diamine

Development of Novel Stereoselective Synthetic Methods

The presence of a chiral center is not immediately obvious in the structure of 1-N-benzyl-2-chlorobenzene-1,4-diamine. However, the potential for introducing chirality and exploring its impact on material properties is a significant area for future research.

One promising direction is the synthesis of atropisomers. The steric hindrance caused by the benzyl (B1604629) group and the adjacent chlorine atom could restrict the rotation around the C-N bond, leading to axially chiral enantiomers. Future work could focus on developing catalytic asymmetric methods for the synthesis of these atropisomers. Chiral phosphoric acid catalysts have been successfully employed in the atroposelective synthesis of biaryl diamines and could be adapted for this purpose. nih.gov

Furthermore, the secondary amine presents an opportunity for the creation of a stereocenter. Research into the enantioselective synthesis of chiral amines is a well-established field, with methods ranging from transition metal-catalyzed asymmetric hydrogenation to biocatalytic approaches. rochester.edu Developing stereoselective methods to introduce substituents at the benzylic carbon or on the nitrogen atom could yield a library of chiral derivatives of this compound with potential applications in asymmetric catalysis or as chiral building blocks.

| Synthetic Approach | Target Chirality | Potential Catalyst/Method |

| Atroposelective N-arylation | Axial Chirality | Chiral Phosphoric Acid Catalysis |

| Asymmetric Hydrogenation | Point Chirality at Benzylic Carbon | Chiral Iridium or Rhodium Complexes |

| Biocatalytic Derivatization | Point Chirality | Engineered Enzymes (e.g., Transaminases) |

Exploration of Advanced Catalytic Applications of Derivatives

The two amine groups and the aromatic ring of this compound make it an excellent candidate for use as a ligand in transition metal catalysis. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, can be finely tuned by the interplay of the electron-donating amine groups, the electron-withdrawing chlorine atom, and the sterically demanding benzyl group.

A particularly exciting avenue is the exploration of its derivatives as redox-active ligands. Phenylenediamine-type ligands can act as electron reservoirs, facilitating multi-electron transformations at the metal center without a formal change in the metal's oxidation state. rsc.orgrsc.org This property is highly valuable in developing novel catalytic cycles for challenging reactions. Future research could involve the synthesis of metal complexes (e.g., with cobalt, rhodium, or palladium) of this compound and its derivatives, and the investigation of their catalytic activity in reactions such as C-H functionalization, cross-coupling, and oxidation reactions. researchgate.netnih.gov

The chiral derivatives discussed in the previous section could also be employed as ligands for asymmetric catalysis, opening up possibilities for the enantioselective synthesis of valuable organic molecules. rsc.orgyork.ac.uk

Integration into Hybrid Organic-Inorganic Materials

Organic-inorganic hybrid materials combine the desirable properties of both organic components (e.g., flexibility, processability) and inorganic components (e.g., thermal stability, mechanical strength). hilarispublisher.comresearchgate.netnih.govmdpi.com The diamine functionality of this compound provides ideal anchor points for integration into inorganic frameworks, such as silica (B1680970) or metal-organic frameworks (MOFs).

Future research could focus on using this compound as a building block for novel hybrid materials. For instance, it could be used as a linker in the synthesis of MOFs, where the benzyl and chloro substituents would decorate the pores of the framework, influencing its adsorption properties and catalytic activity. Another approach would be to graft the molecule onto the surface of inorganic nanoparticles, creating functionalized materials with applications in sensing, catalysis, or drug delivery. The specific substitution pattern of the molecule could lead to materials with unique self-assembly properties and tailored functionalities. nih.gov

| Hybrid Material Type | Role of the Compound | Potential Application |

| Metal-Organic Frameworks (MOFs) | Organic Linker | Gas storage, Catalysis, Sensing |

| Functionalized Nanoparticles | Surface Ligand | Drug delivery, Bio-imaging, Catalysis |

| Sol-Gel Materials | Organic Modifier | Coatings, Membranes, Sensors |

Detailed Reaction Mechanism Studies via Advanced Computational Methods

A thorough understanding of the reaction mechanisms is crucial for the rational design of new synthetic routes and catalysts. Advanced computational methods, such as Density Functional Theory (DFT), provide powerful tools for elucidating reaction pathways, transition states, and the electronic effects of substituents. rsc.org

Future computational studies on this compound could focus on several areas. For example, calculations could be used to predict the rotational barrier around the C-N bond to assess the feasibility of isolating stable atropisomers. Mechanistic studies on the N-alkylation and N-arylation reactions of the parent 2-chlorobenzene-1,4-diamine could provide insights into the regioselectivity and the role of the chlorine substituent. researchgate.netacs.org

Furthermore, computational modeling can be employed to predict the electronic structure and reactivity of metal complexes bearing this compound as a ligand, guiding the design of new catalysts with enhanced activity and selectivity. researchgate.netmdpi.com

Investigation of Supramolecular Assembly and Self-Organization

The presence of multiple functional groups capable of non-covalent interactions, including N-H and C-H groups for hydrogen bonding, aromatic rings for π-π stacking, and a chlorine atom for halogen bonding, suggests that this compound and its derivatives could exhibit rich supramolecular chemistry. nwhitegroup.com

Future research in this area could involve the crystallographic analysis of the compound and its derivatives to understand their packing in the solid state. researchgate.net The interplay between hydrogen bonding, halogen bonding, and π-π stacking could lead to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures. nih.govmdpi.com Understanding these self-assembly principles could enable the design of new crystalline materials with interesting optical or electronic properties. The N-benzyl group, in particular, can play a significant role in directing the supramolecular assembly through steric effects and additional π-π interactions. nih.gov

High-Throughput Screening for New Materials Applications

The discovery of new materials with desired properties can be significantly accelerated through high-throughput screening methodologies. youtube.comnih.gov A library of derivatives of this compound could be synthesized by systematically varying the substituents on the benzyl group or the aromatic ring.

This library could then be screened for a range of properties relevant to materials science. For example, the compounds could be investigated for their electronic properties, such as conductivity and charge transport, which are relevant for applications in organic electronics. nist.govrsc.org The diamine core is a common feature in materials used for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific substitution pattern of this compound could lead to the discovery of new materials with improved performance and stability. The potential for these molecules to be used in the development of functional materials for a variety of applications is vast and warrants further exploration. beilstein-journals.org

Q & A

Q. Common Pitfalls :

- Over-alkylation can occur if excess benzyl halide is used.

- Chlorine substituents may reduce nucleophilicity; iterative optimization of stoichiometry is advised.

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

Combine multiple analytical techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.